molecular formula C23H18N2O4 B3438876 2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B3438876
M. Wt: 386.4 g/mol
InChI Key: YYFLCHJIUIAPNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has been extensively researched for its potential applications in the fields of medicine and biochemistry. This compound is known for its unique chemical structure and its ability to interact with various biological systems in the body. In

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it is believed to exert its biological effects through various mechanisms such as inhibition of inflammatory cytokines, modulation of cell signaling pathways, and regulation of gene expression. This compound has also been shown to interact with various molecular targets such as nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), and peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have also shown that this compound can reduce tumor growth, improve insulin sensitivity, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized using a simple and efficient method, and its purity can be easily verified using various analytical techniques. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research could focus on the development of new synthetic methods for this compound that can improve its yield and purity. Another area of research could focus on the identification of new molecular targets and pathways that are affected by this compound. Additionally, future research could explore the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in the fields of medicine and biochemistry. This compound has been shown to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-13-3-7-17(11-14(13)2)25-22(28)19-10-4-15(12-20(19)23(25)29)21(27)24-16-5-8-18(26)9-6-16/h3-12,26H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFLCHJIUIAPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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